Regioisomeric Identity vs. Constitutional Isomer
The title compound (Z‑configuration, CAS 580002‑13‑7) attaches the 4‑bromophenyl group to the carbon carrying the methyl group (C‑2 of the propene), while the phenyl group is on the opposite carbon (C‑1). Its constitutional isomer, 1‑bromo‑4‑[(Z)‑2‑phenylprop‑1‑enyl]benzene (CAS 13041‑70‑8), reverses this connectivity: the 4‑bromophenyl is on C‑1 and the phenyl on C‑2 . This positional swap is reflected in their distinct InChIKeys—KJEXYNKBSMPCBH‑QXMHVHEDSA‑N versus VJZZUJPUOPZXPL‑QXMHVHEDSA‑N —and in their SMILES strings (C/C(=C\C1=CC=CC=C1)\C2=CC=C(C=C2)Br vs. C/C(=C\C1=CC=C(C=C1)Br)\C2=CC=CC=C2). In palladium‑catalyzed couplings, the regiochemistry dictates which aryl group is delivered to the electrophilic metal center first, thereby determining the constitution of the final product.
| Evidence Dimension | Molecular connectivity (regioisomerism) |
|---|---|
| Target Compound Data | SMILES: C/C(=C/C1=CC=CC=C1)/C2=CC=C(C=C2)Br; InChIKey: KJEXYNKBSMPCBH-QXMHVHEDSA-N |
| Comparator Or Baseline | 1-Bromo-4-[(Z)-2-phenylprop-1-enyl]benzene; SMILES: C/C(=C/C1=CC=C(C=C1)Br)/C2=CC=CC=C2; InChIKey: VJZZUJPUOPZXPL-QXMHVHEDSA-N |
| Quantified Difference | Positional: bromophenyl attached to C-2 (title) vs. C-1 (comparator) of the propene backbone |
| Conditions | Structural assignment via IUPAC nomenclature, InChI, and SMILES descriptors from PubChem |
Why This Matters
This connectivity difference is the primary determinant of which structural isomer is obtained from a coupling reaction; selecting the wrong regioisomer leads to a product with the bromophenyl and phenyl groups swapped, which can be critical when one aryl ring carries pharmacophore or mesogen functionalities.
- [1] PubChem. (2025). Compound Summary for CID 10149342: 1-Bromo-4-[(Z)-1-phenylprop-1-en-2-yl]benzene. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 23520311: 1-Bromo-4-[(Z)-2-phenylprop-1-enyl]benzene. National Center for Biotechnology Information. View Source
